molecular formula C8H5Br2FO2 B1448643 2,3-Dibromo-6-fluorophenylacetic acid CAS No. 1803716-62-2

2,3-Dibromo-6-fluorophenylacetic acid

Cat. No.: B1448643
CAS No.: 1803716-62-2
M. Wt: 311.93 g/mol
InChI Key: CMLZTLZQKZEMQY-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-fluorophenylacetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of two bromine atoms and one fluorine atom attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-6-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the bromination of 2,6-difluorophenylacetic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving precise control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-6-fluorophenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.

    Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Reduction: Zinc and hydrochloric acid at room temperature.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium at elevated temperatures.

Major Products Formed

    Substitution: Formation of substituted phenylacetic acid derivatives.

    Reduction: Formation of 2,3-difluoro-6-fluorophenylacetic acid.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2,3-Dibromo-6-fluorophenylacetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-fluorophenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, resulting in desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-4-fluorophenylacetic acid
  • 2,3-Dibromo-5-fluorophenylacetic acid
  • 2,3-Dibromo-6-chlorophenylacetic acid

Uniqueness

2,3-Dibromo-6-fluorophenylacetic acid is unique due to the specific positioning of bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2,3-dibromo-6-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLZTLZQKZEMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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